molecular formula C19H29ClO3 B12653712 Decyl (4-chloro-2-methylphenoxy)acetate CAS No. 67829-81-6

Decyl (4-chloro-2-methylphenoxy)acetate

Cat. No.: B12653712
CAS No.: 67829-81-6
M. Wt: 340.9 g/mol
InChI Key: CFONOMUMGULYJB-UHFFFAOYSA-N
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Description

Decyl (4-chloro-2-methylphenoxy)acetate is an organic compound with the molecular formula C19H29ClO3. It is a derivative of (4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, which is widely used as a herbicide. This compound is known for its applications in various fields, including agriculture and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of decyl (4-chloro-2-methylphenoxy)acetate typically involves the esterification of (4-chloro-2-methylphenoxy)acetic acid with decanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction can be represented as follows:

(4-chloro-2-methylphenoxy)acetic acid+decanolacid catalystdecyl (4-chloro-2-methylphenoxy)acetate+water\text{(4-chloro-2-methylphenoxy)acetic acid} + \text{decanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} (4-chloro-2-methylphenoxy)acetic acid+decanolacid catalyst​decyl (4-chloro-2-methylphenoxy)acetate+water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions ensures the large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Decyl (4-chloro-2-methylphenoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed in the presence of strong acids or bases to yield (4-chloro-2-methylphenoxy)acetic acid and decanol.

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl chain, leading to the formation of carboxylic acids or ketones.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Substitution: Electrophiles such as nitric acid for nitration or bromine for halogenation.

Major Products

    Hydrolysis: (4-chloro-2-methylphenoxy)acetic acid and decanol.

    Oxidation: Carboxylic acids or ketones derived from the oxidation of the decyl chain.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Decyl (4-chloro-2-methylphenoxy)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of decyl (4-chloro-2-methylphenoxy)acetate, particularly in its herbicidal application, involves the disruption of plant growth hormones known as auxins. The compound mimics the natural auxins, leading to uncontrolled growth and eventually the death of the plant. The molecular targets include auxin receptors and transport proteins, which are crucial for the regulation of plant growth and development .

Comparison with Similar Compounds

Similar Compounds

    (4-chloro-2-methylphenoxy)acetic acid (MCPA): A widely used herbicide with similar herbicidal properties.

    2,4-Dichlorophenoxyacetic acid (2,4-D): Another synthetic auxin herbicide with a similar mode of action.

    Dicamba: A benzoic acid derivative used as a herbicide.

Uniqueness

Decyl (4-chloro-2-methylphenoxy)acetate is unique due to its ester structure, which imparts different physicochemical properties compared to its parent acid, MCPA. The decyl ester form enhances its lipophilicity, potentially improving its absorption and efficacy in certain applications.

Properties

CAS No.

67829-81-6

Molecular Formula

C19H29ClO3

Molecular Weight

340.9 g/mol

IUPAC Name

decyl 2-(4-chloro-2-methylphenoxy)acetate

InChI

InChI=1S/C19H29ClO3/c1-3-4-5-6-7-8-9-10-13-22-19(21)15-23-18-12-11-17(20)14-16(18)2/h11-12,14H,3-10,13,15H2,1-2H3

InChI Key

CFONOMUMGULYJB-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC(=O)COC1=C(C=C(C=C1)Cl)C

Origin of Product

United States

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